(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of methoxyphenyl and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual components. The process may include:
Preparation of 2,4-dimethoxyphenyl derivatives: This can be achieved through the methylation of hydroquinone derivatives using dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of 4-fluorophenylpiperazine: This involves the reaction of piperazine with 4-fluorobenzoyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the 2,4-dimethoxyphenyl derivative with the 4-fluorophenylpiperazine derivative using a suitable coupling agent such as carbodiimide or via a direct nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which (2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanone: A related compound with similar structural features but lacking the piperazine ring.
4,4’-Difluorobenzophenone: Another structurally similar compound used in the synthesis of advanced materials.
Uniqueness
(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy and fluorophenyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-16-7-8-17(18(13-16)25-2)19(23)22-11-9-21(10-12-22)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRQLWGBNQXABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.